3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 600124-34-3
VCID: VC8701353
InChI: InChI=1S/C21H15N3O2S/c25-19(14-7-2-1-3-8-14)22-16-10-6-9-15(13-16)20(26)24-21-23-17-11-4-5-12-18(17)27-21/h1-13H,(H,22,25)(H,23,24,26)
SMILES: C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3
Molecular Formula: C21H15N3O2S
Molecular Weight: 373.4 g/mol

3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide

CAS No.: 600124-34-3

VCID: VC8701353

Molecular Formula: C21H15N3O2S

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide - 600124-34-3

Description

The compound 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide is a synthetic organic molecule that belongs to the class of benzamide derivatives incorporating a benzothiazole moiety. Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an in-depth analysis of the compound's structure, synthesis, potential applications, and biological activities based on available research.

Synthesis Pathway

The synthesis of 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide typically involves:

  • Preparation of Benzothiazole Derivative: Starting with o-aminothiophenol and a carboxylic acid derivative under cyclization conditions.

  • Amidation Reaction: Coupling the benzothiazole derivative with benzoyl chloride or a related benzamide precursor in the presence of a base (e.g., triethylamine).

  • Final Product Purification: Recrystallization or chromatographic techniques to ensure high purity.

Anticancer Potential

Benzothiazole derivatives, including compounds structurally similar to 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide, have demonstrated significant anticancer properties:

  • Mechanism of Action: These compounds often inhibit cell proliferation by inducing apoptosis or interfering with cell cycle progression in cancer cells such as A549 (lung cancer) and A431 (epidermoid carcinoma) .

  • Experimental Results: Studies on related compounds showed IC50 values in the micromolar range against various cancer cell lines, indicating promising cytotoxic activity .

Antimicrobial Activity

Compounds with benzamide and benzothiazole scaffolds have been evaluated for their antimicrobial efficacy:

  • Activity Spectrum: Effective against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria as well as fungal strains (Candida albicans) .

  • Minimum Inhibitory Concentration (MIC): MIC values for similar derivatives ranged from 1–5 µM, showcasing potent antimicrobial effects .

Anti-inflammatory Effects

Benzothiazole-based compounds are known to modulate inflammatory pathways:

  • Inhibition of Cytokines: Reduction in pro-inflammatory cytokines such as IL-6 and TNF-α has been observed in macrophage models .

Applications and Future Directions

The compound's structural framework makes it a promising candidate for:

  • Drug Development: Potential use as an anticancer or antimicrobial agent.

  • Medicinal Chemistry Studies: Optimization of its pharmacokinetic properties for enhanced bioavailability.

  • Mechanistic Research: Further exploration into its molecular targets and pathways.

Future research should focus on:

  • Expanding its biological evaluation across more disease models.

  • Investigating its combination potential with existing therapeutic agents.

CAS No. 600124-34-3
Product Name 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide
Molecular Formula C21H15N3O2S
Molecular Weight 373.4 g/mol
IUPAC Name 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C21H15N3O2S/c25-19(14-7-2-1-3-8-14)22-16-10-6-9-15(13-16)20(26)24-21-23-17-11-4-5-12-18(17)27-21/h1-13H,(H,22,25)(H,23,24,26)
Standard InChIKey JGNVXTBCKOQALP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3
PubChem Compound 1307865
Last Modified Nov 23 2023

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